2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane
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Overview
Description
2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane is a synthetic organic compound belonging to the class of dioxolanes, which are cyclic organic compounds containing two oxygen atoms in a 1,3-dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common procedure involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of molecular sieves or orthoesters for effective water removal is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogenation with nickel or rhodium catalysts.
Substitution: Organolithium reagents, Grignard reagents, and enolates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane involves its interaction with molecular targets through its dioxolane ring. The compound can form stable complexes with various substrates, facilitating reactions such as acetalization and transacetalization. The presence of the phenyl and hexyl groups enhances its stability and reactivity, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Hexyl-4-phenyl-1,3-dioxolane
- 2-Ethyl-4-phenyl-1,3-dioxolane
- 2-Butyl-4-phenyl-1,3-dioxolane
- 2-Octyl-4-phenyl-1,3-dioxolane
Uniqueness
2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane is unique due to the presence of both hexyl and methyl groups on the dioxolane ring, which enhances its stability and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-hexyl-2-methyl-4-phenyl-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-3-4-5-9-12-16(2)17-13-15(18-16)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMAQLGBEVTHJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(OCC(O1)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287415 |
Source
|
Record name | 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55668-45-6 |
Source
|
Record name | NSC50949 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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